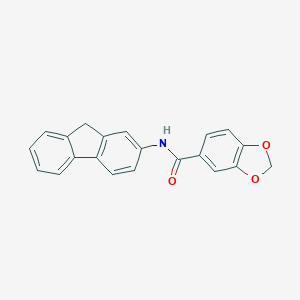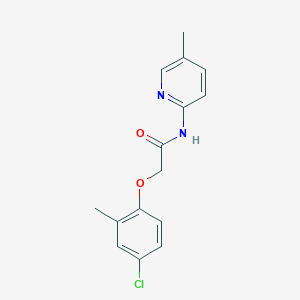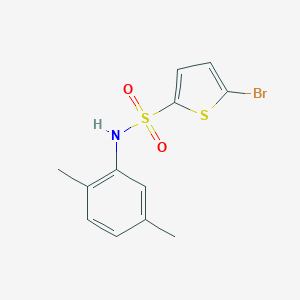![molecular formula C19H24N2O5 B270533 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B270533.png)
2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a quinoline derivative and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the quinoline derivative with cyclohexanecarboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and esterification steps, as well as the use of automated systems for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to a hydroxyl group or to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols.
Scientific Research Applications
2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.
Cyclohexanecarboxylic Acid Derivatives: Compounds like tranexamic acid and shikimic acid have similar carboxylic acid functionalities.
Uniqueness
What sets 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid apart is the combination of the quinoline and cyclohexanecarboxylic acid moieties, which can provide unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H24N2O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h8-9,11,14-15H,2-7,10H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
LDUQCNRRTCPEGM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270464.png)
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)





![Ethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270489.png)
![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)
![ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B270491.png)
![Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B270494.png)
